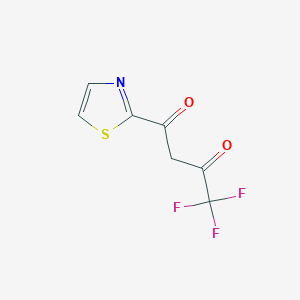

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione

説明

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C7H4F3NO2S. It is known for its unique chemical structure, which includes a trifluoromethyl group and a thiazole ring. This compound is used in various scientific research applications due to its distinctive properties.

準備方法

The synthesis of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylthiazole with trifluoroacetic anhydride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the compound meets the required specifications for various applications .

化学反応の分析

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used[4][4].

科学的研究の応用

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and specificity .

類似化合物との比較

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione can be compared with other similar compounds, such as:

4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: This compound has a thiophene ring instead of a thiazole ring, which affects its chemical properties and reactivity.

4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The presence of a phenyl group instead of a thiazole ring leads to different applications and reactivity patterns.

These comparisons highlight the unique features of this compound, such as its specific interactions with biological targets and its versatility in chemical synthesis.

生物活性

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione (CAS Number: 306935-40-0) is a fluorinated organic compound characterized by its unique trifluoromethyl group and thiazole ring. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C7H4F3NO2S. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 223.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which blocks their activity. The trifluoromethyl group enhances the binding affinity due to its electron-withdrawing nature.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For example:

- Protein Kinases : It has been noted for its inhibitory effects on protein kinases that play crucial roles in cell signaling and regulation.

- Enzymes in Metabolic Pathways : Studies have suggested that it may affect enzymes related to glucose metabolism and lipid synthesis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated activity against a range of bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows potential activity against Escherichia coli and Pseudomonas aeruginosa.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria when tested using the disk diffusion method.

Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of certain metabolic enzymes. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound effectively inhibited enzyme activity by over 50%, suggesting strong potential for therapeutic applications.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thiazole derivative | Antimicrobial; Enzyme inhibition |

| 4,4-Difluoro-1-(thiazolyl)butane-1,3-dione | Thiazole derivative | Moderate enzyme inhibition |

| 4-Fluoroacetophenone | Aromatic ketone | Limited antimicrobial activity |

特性

IUPAC Name |

4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABBUDYHJFHMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380264 | |

| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-40-0 | |

| Record name | 4,4,4-Trifluoro-1-(2-thiazolyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。